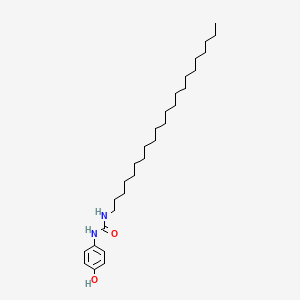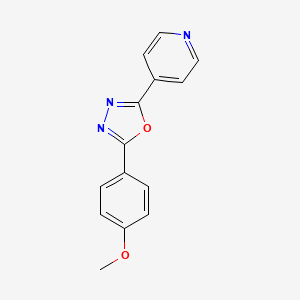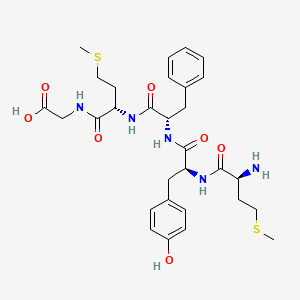![molecular formula C37H45NO2Sn B14174498 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline CAS No. 928343-58-2](/img/structure/B14174498.png)
4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline is a chemical compound known for its unique structure and properties. It is characterized by the presence of a stannyl group attached to an aniline derivative, making it a significant compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline typically involves the reaction of aniline with tris(2-methyl-2-phenylpropyl)stannyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in batch reactors. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using advanced techniques such as recrystallization and distillation.
化学反応の分析
Types of Reactions: 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The stannyl group in the compound can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in dry solvents under an inert atmosphere.
Substitution: Halogens, organometallic reagents; reactions are conducted in polar or non-polar solvents depending on the nature of the substituent.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
科学的研究の応用
4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis. It serves as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The stannyl group plays a crucial role in modulating the compound’s activity by facilitating its binding to specific sites on the target molecules. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
類似化合物との比較
- 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)phenol
- 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)benzene
- 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)toluidine
Comparison: Compared to its similar compounds, 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline exhibits unique properties due to the presence of the aniline group. This structural difference imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
928343-58-2 |
|---|---|
分子式 |
C37H45NO2Sn |
分子量 |
654.5 g/mol |
IUPAC名 |
tris(2-methyl-2-phenylpropyl)stannyl 4-aminobenzoate |
InChI |
InChI=1S/3C10H13.C7H7NO2.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;8-6-3-1-5(2-4-6)7(9)10;/h3*4-8H,1H2,2-3H3;1-4H,8H2,(H,9,10);/q;;;;+1/p-1 |
InChIキー |
QPZADJQAKVZSEP-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-acetyl-8'-methyl-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14174416.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)
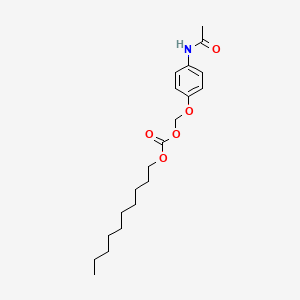
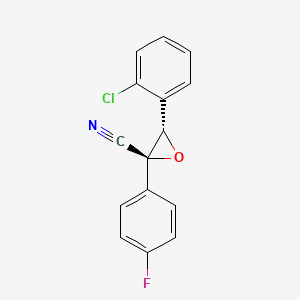
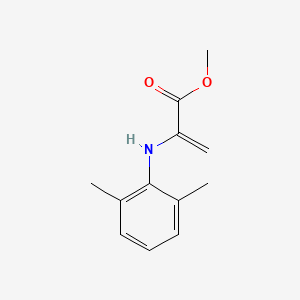
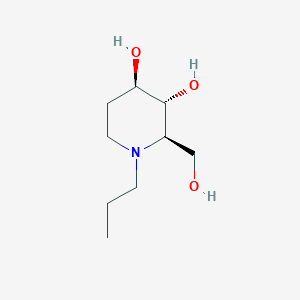

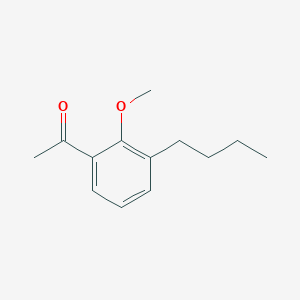
![3-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14174474.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclobutyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14174482.png)
![2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole](/img/structure/B14174489.png)
